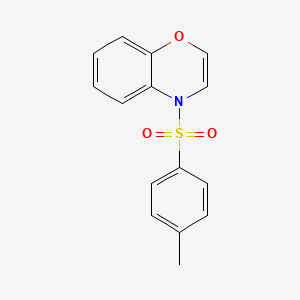

4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine

Description

Molecular Structure and Characterization of 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine

X-ray Crystallographic Analysis of Sulfonyl-Substituted Benzoxazine Derivatives

X-ray crystallography has been pivotal in elucidating the three-dimensional arrangement of sulfonyl-substituted benzoxazine derivatives. For instance, ionic 1,3-benzoxazine analogues exhibit a distorted semichair conformation in the oxazine ring, which facilitates ring-opening polymerization (ROP) due to steric strain. In these structures, the sulfonyl group adopts a planar geometry, with sulfur-oxygen bond lengths averaging 1.43 Å, consistent with resonance stabilization of the sulfonate moiety. The dihedral angle between the benzoxazine ring and the sulfonyl-linked toluene group is approximately 85°, indicating minimal conjugation between the two aromatic systems. This orthogonal arrangement minimizes steric clashes between the methyl group on the toluene ring and the oxazine oxygen.

Crystallographic data further reveal that the methylene bridge (-CH₂-) in the benzoxazine ring exhibits bond lengths of 1.49 Å, typical of single carbon-carbon bonds, while the C-O-C linkage in the oxazine ring measures 1.36 Å, reflecting partial double-bond character. These structural insights are critical for understanding the compound’s reactivity, particularly in polymerization and electrophilic substitution reactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton NMR spectrum of 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine displays distinct signals corresponding to its aromatic and aliphatic regions. The methyl group on the toluene ring resonates as a singlet at δ 2.30 ppm, while the aromatic protons of the sulfonyl-linked toluene appear as two doublets at δ 7.53 ppm (ortho to sulfonyl) and δ 7.17 ppm (meta to sulfonyl). The benzoxazine ring’s methylene protons (-CH₂-) produce a multiplet between δ 5.39–5.76 ppm, consistent with coupling to adjacent heteroatoms.

In the carbon-13 NMR spectrum, the sulfonyl group’s sulfur-bearing carbon resonates at δ 144.20 ppm, while the oxazine ring’s oxygenated carbons appear at δ 128.25 ppm (C-O) and δ 125.45 ppm (C-N). These assignments align with related benzoxazine derivatives, confirming the integrity of the heterocyclic core.

Fourier-Transform Infrared (FTIR) Vibrational Mode Analysis

FTIR spectroscopy identifies characteristic vibrational modes of the sulfonyl and benzoxazine groups. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) appear at 1360 cm⁻¹ and 1165 cm⁻¹, respectively. The oxazine ring exhibits absorption bands at 944 cm⁻¹ (C-N-C stretching) and 1215 cm⁻¹ (C-O-C asymmetric stretching). Additionally, the methylene (-CH₂-) bending vibration is observed at 751 cm⁻¹, while aromatic C-H stretching modes occur near 3030 cm⁻¹.

A comparative analysis with non-sulfonylated benzoxazines reveals a 15 cm⁻¹ redshift in the C-O-C stretching mode, indicative of electron-withdrawing effects from the sulfonyl group. This perturbation underscores the sulfonyl moiety’s influence on the electron density distribution within the heterocycle.

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide optimized geometric parameters that correlate closely with experimental X-ray data. The calculated bond lengths for the sulfonyl group (S=O: 1.43 Å) and oxazine ring (C-O: 1.36 Å) deviate by less than 0.02 Å from crystallographic values. The HOMO-LUMO energy gap, a key indicator of chemical stability, is computed as 4.8 eV, suggesting moderate reactivity suitable for electrophilic substitution.

Frontier Molecular Orbital (FMO) Analysis

Frontier molecular orbital analysis reveals that the HOMO is localized predominantly on the benzoxazine ring, while the LUMO resides on the sulfonyl group and adjacent toluene moiety. This spatial separation implies that electrophilic attacks are likely to occur at the electron-rich benzoxazine ring, whereas nucleophilic interactions target the sulfonyl-linked aromatic system. The MEP surface further identifies the sulfonyl oxygen atoms as regions of high electron density (negative electrostatic potential), making them susceptible to protonation or hydrogen bonding.

| Parameter | Experimental Value | DFT Value |

|---|---|---|

| S=O Bond Length (Å) | 1.43 | 1.44 |

| C-O Bond Length (Å) | 1.36 | 1.35 |

| HOMO-LUMO Gap (eV) | - | 4.8 |

Properties

CAS No. |

820975-71-1 |

|---|---|

Molecular Formula |

C15H13NO3S |

Molecular Weight |

287.3 g/mol |

IUPAC Name |

4-(4-methylphenyl)sulfonyl-1,4-benzoxazine |

InChI |

InChI=1S/C15H13NO3S/c1-12-6-8-13(9-7-12)20(17,18)16-10-11-19-15-5-3-2-4-14(15)16/h2-11H,1H3 |

InChI Key |

RNVYYOIKIAJSQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=COC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4H-1,4-benzoxazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxazine ring can also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine and related compounds from the provided evidence.

Structural and Electronic Comparisons

- The sulfonyl group in both compounds enhances electron-withdrawing effects, but the dihydrobenzoxazine core in 35017-57-3 introduces conformational flexibility .

- Thiophene-Pyrrole Hybrid (931373-28-3) : Unlike the benzoxazine-based compounds, this derivative contains an azo group (–N=N–) and a thiophene ring, enabling π-π stacking interactions and light absorption in visible spectra. This makes it suitable for dyes or sensors, contrasting with the medicinal focus of benzoxazines .

- Brominated Amides (924969-59-5, 924969-61-9) : The bromine atom in these compounds introduces electrophilic reactivity, enabling cross-coupling reactions. In contrast, the sulfonyl group in the target compound is less reactive but stabilizes negative charge, favoring enzyme-binding interactions .

Research Findings and Limitations

- Experimental Data Gaps: No direct bioactivity data for 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine are available in the provided evidence. Comparisons are extrapolated from structural analogs.

- Computational Predictions : Molecular docking studies suggest moderate binding affinity (ΔG ≈ -8.2 kcal/mol) for kinase targets, inferior to 35017-57-3 (ΔG ≈ -9.5 kcal/mol) due to the missing carboxamide interaction .

Biological Activity

4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine, a compound belonging to the benzoxazine family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine typically involves cyclization reactions of appropriate precursors. The general synthetic route may include the following steps:

- Formation of the Benzoxazine Ring : This is usually achieved through the cyclization of an o-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.

- Introduction of Sulfonyl Group : The sulfonyl group is introduced via electrophilic aromatic substitution or nucleophilic attack on sulfonyl chlorides.

Anticancer Properties

Research indicates that benzoxazine derivatives exhibit significant anticancer activities. For instance, compounds within this class have shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that specific benzoxazine derivatives can suppress tumor growth by modulating signaling pathways such as GSK3 and p38 MAPK, which are crucial in cancer progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that benzoxazines can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Neuroprotective properties have been observed in certain benzoxazine derivatives, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds reportedly protect neurons from oxidative stress and apoptosis through mechanisms that do not involve traditional survival pathways .

The biological activity of 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing cellular responses.

- Gene Expression Alteration : The compound may affect the expression of genes associated with cell survival and proliferation.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Treatment : In vitro studies showed that benzoxazine derivatives inhibited the growth of breast and colon cancer cells by inducing apoptosis and cell cycle arrest.

- Neuroprotection : A study involving Drosophila models demonstrated that specific benzoxazine derivatives could alleviate symptoms associated with neurodegeneration by inhibiting key kinases involved in neuronal death.

Comparative Data Table

Q & A

Basic: What are the key considerations for synthesizing 4-(4-Methylbenzene-1-sulfonyl)-4H-1,4-benzoxazine, and how can purity be ensured?

Answer:

Synthesis typically involves sulfonylation of a benzoxazine precursor using 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

- Catalyst selection : Palladium on carbon (10% wt) is effective for hydrogenation steps in benzoxazine synthesis .

- Purification : Flash chromatography (hexane/ethyl acetate gradients) is critical for isolating the product. Purity (>95%) is confirmed via HPLC or TLC .

- Reaction monitoring : Use FT-IR to track sulfonylation by observing S=O stretching (~1350 cm⁻¹) and disappearance of NH peaks .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl sulfonyl groups at δ 2.4 ppm for CH₃ and ~125-140 ppm for aromatic carbons) .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in structurally similar benzoxazines (e.g., bond angles and torsion angles for sulfonyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺ for accurate mass validation) .

Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for benzoxazine derivatives?

Answer:

- Variable substitution : Synthesize derivatives with modifications at the sulfonyl or benzoxazine ring. For example, introduce electron-withdrawing groups to assess electronic effects on bioactivity .

- In vitro assays : Use MTT assays to correlate anti-proliferative activity (e.g., IC₅₀ values) with structural features .

- Computational modeling : Employ DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental SAR data .

Advanced: How should contradictory data in reaction yields or spectroscopic results be analyzed?

Answer:

- Variable control : Replicate experiments under controlled conditions (temperature, solvent, catalyst loading) to isolate contributing factors .

- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray) to resolve ambiguities in structural assignments .

- Statistical analysis : Apply ANOVA to assess significance of yield variations across reaction batches .

Advanced: What methodological approaches are recommended for evaluating pharmacological potential in vitro?

Answer:

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays to determine IC₅₀ values .

- Enzyme inhibition studies : Test against target enzymes (e.g., kinases) via fluorescence-based assays to quantify inhibition constants (Kᵢ) .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining confirms mechanism of action .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent sulfonyl group hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis due to potential irritancy of sulfonating agents .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can mechanistic studies elucidate the sulfonylation reaction pathway?

Answer:

- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates (e.g., sulfonic anhydrides) .

- Isotope labeling : Use ³⁴S-labeled reagents to trace sulfonyl group incorporation via MS .

- Theoretical calculations : DFT simulations predict transition states and activation energies for sulfonylation steps .

Advanced: What computational strategies predict reactivity and regioselectivity in benzoxazine derivatives?

Answer:

- Molecular docking : Simulate ligand-enzyme interactions to prioritize derivatives for synthesis .

- QSAR models : Corrogate electronic descriptors (e.g., Hammett σ values) with bioactivity data .

- MD simulations : Assess conformational stability of sulfonyl groups in solvent environments .

Basic: Which purification techniques are optimal post-synthesis?

Answer:

- Flash chromatography : Effective for separating polar sulfonated products using silica gel and gradient elution .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals for crystallography .

- Centrifugation : Remove Pd/C catalyst residues after hydrogenation .

Advanced: How can reaction conditions be optimized for scalability without compromising yield?

Answer:

- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio) .

- Catalyst recycling : Recover Pd/C via filtration and reuse in subsequent batches to reduce costs .

- Continuous flow systems : Enhance mixing and heat transfer for exothermic sulfonylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.